C19H23Cl2NO3S
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, including the formation of the cyclopropane ring, introduction of the dichloroethenyl group, and subsequent amide formation. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and other substitution reactions can occur, especially at the dichloroethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Similar compounds include Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate analogs with variations in the substituents on the cyclopropane ring or the benzothiophene moiety.
Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: can be compared with other cyclopropane-containing compounds and benzothiophene derivatives.
Uniqueness
The uniqueness of Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23Cl2NO3S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-benzyl-3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H23Cl2NO3S/c1-19(2)15(10-16(20)21)17(19)18(23)22(11-13-6-4-3-5-7-13)14-8-9-26(24,25)12-14/h3-7,10,14-15,17H,8-9,11-12H2,1-2H3 |
InChI Key |
QMWLMGMUJVWGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
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